molecular formula C11H10F6N2O3 B1364456 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide CAS No. 50778-75-1

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide

Cat. No.: B1364456
CAS No.: 50778-75-1
M. Wt: 332.2 g/mol
InChI Key: WJYCMPVGQTYGSQ-UHFFFAOYSA-N
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Description

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide is a chemical compound with the molecular formula C11H10F6N2O3 It is known for its unique structure, which includes two trifluoroethoxy groups attached to a benzoic acid hydrazide core

Scientific Research Applications

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide typically involves the reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or other oxygenated derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The trifluoroethoxy groups may enhance the compound’s stability and bioavailability, allowing it to effectively reach and interact with its targets.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Similar structure but lacks the hydrazide group.

    2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide: Another closely related compound with slight structural variations.

Uniqueness

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide is unique due to the presence of both trifluoroethoxy groups and the hydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F6N2O3/c12-10(13,14)4-21-6-1-2-8(22-5-11(15,16)17)7(3-6)9(20)19-18/h1-3H,4-5,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYCMPVGQTYGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393529
Record name 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50778-75-1
Record name 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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